Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate
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Overview
Description
Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate is a chemical compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol . It is known for its unique spirocyclic structure, which consists of a diazaspiro nonane ring system. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate typically involves the reaction of tert-butyl carbamate with a suitable diazaspiro nonane precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF) . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or THF under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for spirocyclic compounds.
Biology: Investigated for its potential biological activities and as a scaffold for the development of bioactive molecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate: Similar spirocyclic structure but with different substitution pattern.
Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate: Another spirocyclic compound with a different substitution position.
Uniqueness
Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate is unique due to its specific substitution pattern and the resulting chemical properties.
Properties
IUPAC Name |
tert-butyl 1,8-diazaspiro[3.5]nonane-8-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-4-5-12(9-14)6-7-13-12/h13H,4-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOWCGDOUHRBEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40719144 |
Source
|
Record name | tert-Butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40719144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251002-00-2 |
Source
|
Record name | tert-Butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40719144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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